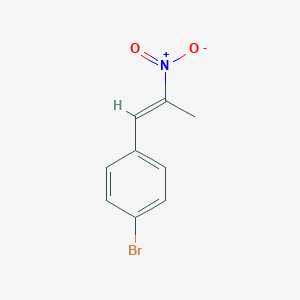

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYQNXJXRRFFM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene from 4-bromobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene from 4-bromobenzaldehyde. The synthesis is achieved through a Henry condensation reaction, a classic and versatile carbon-carbon bond-forming method. This document details the reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted nitrostyrene derivative. Nitrostyrenes are valuable intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic addition reactions. This makes them precursors to a wide range of compounds, including amino acids, alkaloids, and pharmaceuticals. The synthesis of this specific bromo-substituted nitrostyrene is accomplished via the Henry (or nitroaldol) reaction, followed by dehydration.[1] The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] In this case, 4-bromobenzaldehyde reacts with nitroethane in the presence of a base to form a β-nitro alcohol intermediate, which then undergoes dehydration to yield the target nitroalkene.

Reaction Pathway

The synthesis proceeds in two main stages:

-

Henry Condensation: 4-bromobenzaldehyde reacts with nitroethane in the presence of a base catalyst. The base abstracts a proton from the α-carbon of nitroethane, creating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

-

Dehydration: The resulting β-nitro alcohol intermediate is often unstable and readily undergoes dehydration, typically under the reaction conditions or during workup, to form the more stable conjugated system of this compound. The "E" designation indicates that the bulky groups (the 4-bromophenyl group and the nitro group) are on opposite sides of the double bond, which is generally the thermodynamically more stable isomer.[2]

Experimental Protocol

This protocol is adapted from established procedures for the Henry reaction of aromatic aldehydes.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Nitroethane | C₂H₅NO₂ | 75.07 |

| Ammonium acetate | CH₃COONH₄ | 77.08 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |

3.2. Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), nitroethane (8.1 g, 108 mmol), and ammonium acetate (4.2 g, 54.5 mmol).

-

Add glacial acetic acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 250 mL of ice-cold water with stirring. A yellow precipitate will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow crystals.

-

Dry the purified crystals in a desiccator.

Data Presentation

4.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO₂[3] |

| Molar Mass | 242.07 g/mol [3] |

| Appearance | Yellow crystalline solid |

| CAS Number | 131981-75-4[3] |

4.2. Spectroscopic Data

| Spectrum | Data |

| ¹H NMR | The specific proton NMR chemical shifts can be obtained from publicly available spectral databases. Key expected signals would include peaks for the aromatic protons, the vinylic proton, and the methyl protons. |

| ¹³C NMR | A 13C NMR spectrum is available on PubChem.[3] Expected signals would include those for the aromatic carbons, the vinylic carbons, and the methyl carbon. |

Visualization

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2. Reaction Signaling Pathway

Caption: Simplified reaction pathway for the Henry condensation and dehydration.

References

Spectroscopic and Synthetic Profile of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide incorporates data from closely related analogs to provide a comprehensive and predictive spectroscopic profile. All presented data is clearly referenced and contextualized to ensure scientific accuracy and transparency.

Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | 1-bromo-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 131981-75-4 | [1] |

| Molecular Formula | C₉H₈BrNO₂ | [1] |

| Molecular Weight | 242.07 g/mol | [1] |

| Canonical SMILES | CC(=CC1=CC=C(C=C1)Br)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | [1] |

| InChIKey | YHCYQNXJXRRFFM-VOTSOKGWSA-N | [1] |

Synthesis

The synthesis of this compound is achieved via a Henry condensation reaction, a classic method for the formation of β-nitro alkenes. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 4-bromobenzaldehyde is reacted with nitroethane.[2]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol (General Procedure)

A mixture of 4-bromobenzaldehyde (1 equivalent), nitroethane (1.5 equivalents), and a base catalyst such as ammonium acetate (0.5 equivalents) in a suitable solvent like glacial acetic acid is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the (E)-isomer as the major product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Where direct data is unavailable, data from analogous compounds is provided for comparison.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (projected)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Analog Comparison: 1-Chloro-4-(2-nitrovinyl)benzene[3] |

| ~7.6 | d | ~8.5 | 2H, Ar-H (ortho to Br) | 7.48 (d, J = 8.6 Hz, 2H) |

| ~7.4 | d | ~8.5 | 2H, Ar-H (meta to Br) | 7.41 (d, J = 8.6 Hz, 2H) |

| ~8.0 | s | - | 1H, C=CH-Ar | 7.94 (d, J = 13.7 Hz, 1H) |

| ~2.5 | s | - | 3H, -CH₃ | - |

Note: The vinylic proton in the target molecule is a singlet due to the adjacent methyl group. In the analog, it is a doublet due to coupling with the other vinylic proton.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (projected)

| Chemical Shift (δ, ppm) | Assignment | Analog Comparison: 1-Chloro-4-(2-nitrovinyl)benzene[3] |

| ~148 | C-NO₂ | - |

| ~140 | C=CH-Ar | 138.3 |

| ~132 | Ar-C (meta to Br) | 129.8 |

| ~130 | Ar-C (ortho to Br) | 130.4 |

| ~128 | Ar-C (ipso to Br) | 137.8 |

| ~125 | Ar-C (ipso to vinyl) | 128.6 |

| ~15 | -CH₃ | - |

Infrared (IR) Spectroscopy

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment | Analog Comparison: 1-Bromo-4-nitrobenzene[4] |

| ~3100-3000 | Medium | C-H stretch (aromatic) | 3093 |

| ~1640 | Medium | C=C stretch (alkene) | - |

| ~1590, 1480 | Strong | C=C stretch (aromatic) | 1581, 1479 |

| ~1520 | Strong | N-O asymmetric stretch (nitro) | 1519 |

| ~1340 | Strong | N-O symmetric stretch (nitro) | 1346 |

| ~1070 | Strong | C-Br stretch | 1068 |

| ~830 | Strong | C-H bend (para-disubstituted) | 851 |

Mass Spectrometry

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment | Analog Comparison: 1-Bromo-4-nitrobenzene[5] |

| 241/243 | High | [M]⁺ (molecular ion peak with bromine isotopes) | 201/203 |

| 195/197 | Medium | [M - NO₂]⁺ | 155/157 |

| 116 | High | [M - Br - NO₂]⁺ | 76 |

| 102 | Medium | [C₈H₆]⁺ | - |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information derived from the different spectroscopic techniques to confirm the structure of the target compound.

Caption: Logical flow for structure elucidation using spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the spectroscopic and synthetic aspects of this compound. The provided data, based on established chemical principles and comparison with closely related compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental verification of the presented spectroscopic data is encouraged to build upon this foundational guide.

References

physical and chemical properties of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a substituted nitrostyrene derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₈BrNO₂, is a solid compound at room temperature. Its structure, featuring a brominated phenyl ring conjugated with a nitro-containing propene chain, imparts specific chemical reactivity and potential for biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 242.07 g/mol | PubChem[1] |

| CAS Number | 131981-75-4 | PubChem[1] |

| Appearance | Solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol and ether | Inferred from related compounds[2] |

Synthesis

The synthesis of this compound is achieved through a Henry condensation reaction, a classic carbon-carbon bond-forming reaction. This method involves the base-catalyzed reaction of 4-bromobenzaldehyde with nitroethane.[3] The general reaction scheme is depicted below.

Caption: Synthesis of this compound.

Experimental Protocol: Henry Condensation

This protocol is adapted from general procedures for the Henry reaction.

Materials:

-

4-bromobenzaldehyde

-

Nitroethane

-

A basic catalyst (e.g., ammonium acetate, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, glacial acetic acid)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in the chosen solvent.

-

Add nitroethane to the solution, typically in a slight molar excess.

-

Add the basic catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the vinyl proton, and the methyl protons. The aromatic protons will likely appear as a set of doublets in the downfield region. The vinyl and methyl protons will also exhibit characteristic shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons of the aromatic ring, the double bond, and the methyl group will have characteristic chemical shifts.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the C-Br stretching vibration, the C=C double bond stretching, the aromatic C-H stretching, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and the bromine atom.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently available. However, the broader class of nitrostyrene derivatives has been investigated for various pharmacological activities.

Pro-apoptotic Activity

Substituted nitrostyrenes have been identified as inducers of apoptosis (programmed cell death) in cancer cells.[6] The nitrovinyl group is a key pharmacophore responsible for this activity. The proposed mechanism involves the depletion of intracellular thiols, leading to oxidative stress and the activation of caspase cascades.

References

- 1. This compound | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irjet.net [irjet.net]

- 5. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]

- 6. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Henry Reaction of Substituted Benzaldehydes: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, typically an aldehyde or ketone, in the presence of a base. This reaction is of paramount importance in organic synthesis due to the versatility of the resulting β-nitro alcohol products, which serve as valuable precursors to a wide array of functionalities, including 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes. This guide provides a comprehensive overview of the mechanism of the Henry reaction with a specific focus on substituted benzaldehydes, detailing the influence of electronic effects on the reaction outcome. It further presents a compilation of quantitative data for various catalytic systems and provides detailed experimental protocols for key transformations.

Core Reaction Mechanism

The generally accepted mechanism for the base-catalyzed Henry reaction proceeds through the following reversible steps:

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.

The reversibility of these steps is a crucial aspect of the reaction, influencing the final diastereoselectivity, particularly when chiral centers are formed.

Influence of Substituents on Benzaldehyde

The electronic nature of the substituents on the benzaldehyde ring significantly impacts the reaction rate and yield.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups increase the electrophilicity of the carbonyl carbon. This enhanced electrophilicity accelerates the nucleophilic attack by the nitronate anion, generally leading to higher reaction rates and yields.[1] In many cases, reactions with electron-deficient benzaldehydes proceed smoothly even with mild bases.[1]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups decrease the electrophilicity of the carbonyl carbon. Consequently, the reaction with electron-rich benzaldehydes is typically slower and may require stronger bases or longer reaction times to achieve comparable yields to their electron-withdrawing counterparts.[1]

This electronic influence can be quantitatively assessed using the Hammett equation :

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction with a substituted benzaldehyde.

-

k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

Catalytic Asymmetric Henry Reaction of Substituted Benzaldehydes

The development of catalytic asymmetric methods for the Henry reaction has been a major focus of research, enabling the synthesis of enantiomerically enriched β-nitro alcohols. Various catalytic systems, including metal complexes and organocatalysts, have been successfully employed.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of selected catalytic systems in the asymmetric Henry reaction between substituted benzaldehydes and nitromethane.

Table 1: Copper-Catalyzed Asymmetric Henry Reaction [3]

| Entry | Benzaldehyde Substituent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 2-NO₂ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24 | 99 | 94.6 |

| 2 | 4-NO₂ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 96 | 90.4 |

| 3 | 4-Cl | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 85 | 88.2 |

| 4 | 4-Br | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 82 | 85.1 |

| 5 | H | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 88 | 81.3 |

| 6 | 4-CH₃ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 75 | 75.4 |

| 7 | 4-OCH₃ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 66 | 53.2 |

| 8 | 4-NO₂ | Bis(oxazoline)-Cu(OAc)₂ (10) | Ethanol | 24 | 91 | 85 |

Table 2: Organocatalyzed Asymmetric Henry Reaction

| Entry | Benzaldehyde Substituent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 4-NO₂ | Imidazole (35) | Solvent-free | 0.1 | 94 | N/A |

| 2 | 2-Cl | Imidazole (35) | Solvent-free | 0.1 | 92 | N/A |

| 3 | 4-Br | Imidazole (35) | Solvent-free | 0.1 | 90 | N/A |

| 4 | H | Imidazole (35) | Solvent-free | 0.1 | 85 | N/A |

| 5 | 4-CH₃ | Imidazole (35) | Solvent-free | 0.5 | 70 | N/A |

| 6 | 4-OCH₃ | Imidazole (35) | Solvent-free | 3 | 45 | N/A |

Experimental Protocols

This section provides detailed methodologies for representative catalytic asymmetric Henry reactions.

Protocol 1: Asymmetric Henry Reaction using a Chiral Copper Catalyst[3]

Materials:

-

Chiral bis(β-amino alcohol) ligand

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Substituted benzaldehyde

-

Nitromethane

-

Ethanol (anhydrous)

-

Nitrogen atmosphere setup

-

Standard laboratory glassware

Procedure:

-

To an 8 mL vial under a nitrogen atmosphere, add the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%).

-

Add ethanol (2 mL) and stir the solution at room temperature for 2 hours to form the blue catalyst complex.

-

To this solution, add the substituted benzaldehyde (0.2 mmol).

-

Stir the mixture for an additional 20 minutes at room temperature.

-

Add nitromethane (2 mmol) to the reaction mixture.

-

Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

-

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Solvent-Free Organocatalyzed Henry Reaction[5]

Materials:

-

Substituted benzaldehyde

-

Nitromethane

-

Imidazole

-

Mortar and pestle

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a mortar, combine the substituted benzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).

-

Gently grind the mixture with a pestle at room temperature. The reaction is typically rapid for electron-deficient aldehydes and can be monitored by TLC. The mixture may become a sticky paste.

-

After the reaction is complete (typically within a few minutes to a few hours), add 10 mL of distilled water to the mortar.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude β-nitro alcohol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The Henry reaction of substituted benzaldehydes is a powerful and versatile tool in organic synthesis. The electronic properties of the substituents on the aromatic ring play a predictable and significant role in the reaction's kinetics and outcome, with electron-withdrawing groups generally accelerating the reaction. The development of a diverse array of catalytic systems, particularly for the asymmetric variant of the reaction, has greatly expanded its utility, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, making the Henry reaction a highly adaptable and indispensable transformation in the modern synthetic chemist's toolbox.

References

An In-depth Technical Guide to the Crystal Structure of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its molecular and synthetic pathways. The information presented is intended to be a valuable resource for researchers engaged in drug design, polymorphism studies, and the development of novel organic materials.

Molecular and Crystal Structure Overview

This compound, with the chemical formula C₉H₈BrNO₂, is a derivative of nitrostyrene characterized by a bromo-substituted phenyl ring attached to a nitropropene group. The "(E)" designation indicates a trans configuration across the carbon-carbon double bond.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 758363.[1] The crystallographic analysis reveals a largely planar molecule, with a dihedral angle of 7.31 (3)° between the benzene ring and the mean plane of the double bond.[2] The crystal packing is stabilized by intermolecular Br···O short contacts of 3.168 (4) Å.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.936 (2) Å, α = 90° |

| b = 5.8670 (12) Å, β = 107.72 (3)° | |

| c = 14.289 (3) Å, γ = 90° | |

| Volume | 951.4 (3) ų |

| Z | 4 |

| Calculated Density | 1.688 Mg m⁻³ |

| Absorption Coefficient | 4.39 mm⁻¹ |

| F(000) | 480 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

Selected Bond Lengths and Angles

Key intramolecular distances and angles are presented in the tables below, providing insight into the molecular geometry.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1-C4 | 1.901 (4) |

| O1-N1 | 1.221 (5) |

| O2-N1 | 1.225 (5) |

| N1-C8 | 1.472 (5) |

| C1-C6 | 1.378 (6) |

| C1-C2 | 1.383 (6) |

| C2-C3 | 1.377 (6) |

| C3-C4 | 1.374 (6) |

| C4-C5 | 1.375 (6) |

| C5-C6 | 1.382 (6) |

| C1-C7 | 1.461 (6) |

| C7-C8 | 1.330 (6) |

| C8-C9 | 1.490 (6) |

Table 2: Selected Bond Angles (°)

| Angle | Value (°) |

| O1-N1-O2 | 123.7 (4) |

| O1-N1-C8 | 118.4 (4) |

| O2-N1-C8 | 117.9 (4) |

| C6-C1-C2 | 119.2 (4) |

| C6-C1-C7 | 120.3 (4) |

| C2-C1-C7 | 120.5 (4) |

| C3-C4-Br1 | 119.5 (3) |

| C5-C4-Br1 | 119.3 (3) |

| C8-C7-C1 | 127.8 (4) |

| C7-C8-N1 | 118.3 (4) |

| C7-C8-C9 | 124.6 (4) |

| N1-C8-C9 | 117.1 (4) |

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via a Henry condensation reaction.[2]

Materials:

-

4-Bromobenzaldehyde

-

Nitroethane

-

Butylamine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

A mixture of 4-bromobenzaldehyde (10 mmol), nitroethane (12 mmol), and butylamine (1 mmol) in 20 ml of ethanol was refluxed for 4 hours.

-

The reaction progress was monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture was cooled to room temperature.

-

The precipitated solid was collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product was recrystallized from a mixture of ethanol and glacial acetic acid to yield yellow single crystals suitable for X-ray diffraction.

X-ray Crystallography

Data Collection:

-

A suitable single crystal was mounted on a Bruker SMART APEX II CCD area-detector diffractometer.

-

Data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

A series of ω scans were performed to collect a full sphere of data.

Structure Solution and Refinement:

-

The structure was solved by direct methods using the SHELXS97 program.

-

The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Synthetic Pathway

The synthesis of this compound proceeds through a base-catalyzed Henry condensation followed by dehydration.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The overall experimental workflow for obtaining and characterizing the crystal structure is outlined below.

Caption: Experimental workflow from synthesis to crystallographic data deposition.

References

An In-depth Technical Guide to the Electrophilicity of trans-β-Nitrostyrenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl-substituted alkene. This structural motif renders them potent Michael acceptors, and consequently, highly valuable electrophiles in organic synthesis. Their reactivity has been harnessed in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making them crucial building blocks for the synthesis of complex molecules, including pharmaceuticals. The strong electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is central to their utility and has been the subject of extensive mechanistic and quantitative studies.

This technical guide provides a comprehensive overview of the electrophilicity of trans-β-nitrostyrenes, presenting quantitative data, detailed experimental protocols for their determination, and mechanistic insights into their reactions.

Quantitative Assessment of Electrophilicity

The electrophilicity of various substituted trans-β-nitrostyrenes has been quantitatively determined and ranked using Mayr's electrophilicity parameter, E. This scale is based on the correlation of the second-order rate constants of electrophile-nucleophile combinations. The kinetics of the reactions of trans-β-nitrostyrenes with a series of standard nucleophiles (acceptor-substituted carbanions) were measured in dimethyl sulfoxide (DMSO) at 20 °C.[1][2][3][4] The resulting rate constants were used to calculate the electrophilicity parameter E according to the following equation:

log k2(20 °C) = sN(N + E)

where sN is the nucleophile-specific sensitivity parameter and N is the nucleophilicity parameter.

The determined E parameters for a range of substituted trans-β-nitrostyrenes are summarized in the table below. These values provide a quantitative measure of their electrophilic reactivity, allowing for the prediction and comparison of reaction rates with various nucleophiles.

| Substituent (X) | Compound | Electrophilicity Parameter (E) |

| 4-MeO | trans-β-nitro-4-methoxystyrene | -14.86 |

| 4-Me | trans-β-nitro-4-methylstyrene | -14.52 |

| H | trans-β-nitrostyrene | -13.99 |

| 4-Cl | trans-β-nitro-4-chlorostyrene | -13.48 |

| 4-CF3 | trans-β-nitro-4-(trifluoromethyl)styrene | -12.60 |

| 4-NO2 | trans-β,4-dinitrostyrene | -11.96 |

Table 1: Electrophilicity Parameters (E) of Substituted trans-β-Nitrostyrenes in DMSO at 20 °C.[1][2][3][4]

Experimental Protocols for Determining Electrophilicity

The determination of the electrophilicity parameters for trans-β-nitrostyrenes involves detailed kinetic studies of their reactions with reference nucleophiles. The following provides a generalized methodology based on the work of Mayr and coworkers.[1][3][4]

General Procedure for Kinetic Measurements

1. Materials and Instrumentation:

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO) of high purity is used as the solvent for the kinetic runs.

-

Nucleophiles: A series of well-characterized, acceptor-substituted carbanions (e.g., the potassium salts of dimethyl malonate, 2-phenylacetonitrile, etc.) are used as reference nucleophiles.

-

Electrophiles: The substituted trans-β-nitrostyrenes are synthesized and purified prior to use.

-

Instrumentation: A stopped-flow spectrophotometer or a conventional UV-vis spectrophotometer equipped with a thermostated cell holder is used to monitor the reaction progress.

2. Preparation of Solutions:

-

Stock solutions of the trans-β-nitrostyrenes and the potassium salts of the carbanions are prepared in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.

3. Kinetic Measurements:

-

The reactions are carried out under pseudo-first-order conditions, with the nucleophile in large excess over the trans-β-nitrostyrene.

-

Equal volumes of the electrophile and nucleophile solutions are rapidly mixed in the spectrophotometer cell at a constant temperature of 20.0 °C.

-

The reaction progress is monitored by following the decay of the absorbance of the trans-β-nitrostyrene at a wavelength where it absorbs strongly and the product is transparent.

-

The pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a single exponential decay function.

4. Determination of Second-Order Rate Constants:

-

The pseudo-first-order rate constants (kobs) are measured at various concentrations of the excess nucleophile.

-

The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.

5. Calculation of the Electrophilicity Parameter (E):

-

The determined second-order rate constants (k2) for the reactions with a series of reference carbanions are then used in the linear free-energy relationship (log k2 = sN(N + E)) to calculate the electrophilicity parameter E for each trans-β-nitrostyrene.

Reaction Mechanisms and Pathways

The high electrophilicity of trans-β-nitrostyrenes makes them susceptible to a variety of nucleophilic attacks. The most common reaction is the Michael addition, which is a conjugate addition of a nucleophile to the β-carbon of the nitroalkene.

Michael Addition

The generalized mechanism for the Michael addition of a nucleophile to a trans-β-nitrostyrene is depicted below. The reaction proceeds via a resonance-stabilized nitronate intermediate.

Caption: Generalized mechanism of the Michael addition to a trans-β-nitrostyrene.

Experimental Workflow for Kinetic Studies

The workflow for determining the electrophilicity of trans-β-nitrostyrenes involves a series of well-defined steps, from the preparation of reactants to the final data analysis.

Caption: Experimental workflow for the determination of electrophilicity parameters.

Conclusion

trans-β-Nitrostyrenes are highly versatile and electrophilic building blocks in organic synthesis. The quantitative determination of their electrophilicity through Mayr's E parameters provides a powerful tool for predicting their reactivity and for the rational design of synthetic strategies. The methodologies outlined in this guide offer a framework for the systematic investigation of the electrophilic character of these and other related compounds, which is of significant interest to researchers in synthetic chemistry and drug development. The continued exploration of the reactivity of trans-β-nitrostyrenes is expected to lead to the discovery of novel transformations and the development of more efficient synthetic routes to complex and biologically active molecules.

References

The Decisive Influence of Aromatic Substituents on the Reactivity of β-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrene, a versatile building block in organic synthesis, exhibits a rich and tunable reactivity profile largely dictated by the electronic nature of substituents on its phenyl ring. This technical guide provides an in-depth analysis of how electron-donating and electron-withdrawing groups modulate the electrophilicity of the β-carbon, thereby influencing the kinetics and outcomes of key reactions. This document summarizes quantitative kinetic data, details relevant experimental protocols, and presents visual representations of reaction mechanisms and workflows to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction: The Electronic Architecture of β-Nitrostyrene

The reactivity of β-nitrostyrene is fundamentally governed by the potent electron-withdrawing nature of the nitro group (-NO₂). Through a combination of inductive and resonance effects, the nitro group polarizes the molecule, rendering the β-carbon significantly electrophilic and, consequently, highly susceptible to nucleophilic attack. The introduction of additional substituents onto the phenyl ring can either amplify or attenuate this inherent reactivity. Electron-withdrawing groups (EWGs) act synergistically with the nitro group to further decrease electron density at the β-position, enhancing its electrophilicity. Conversely, electron-donating groups (EDGs) can partially mitigate this effect.

This guide will explore the tangible impacts of these electronic modulations on several pivotal reaction classes, including Michael additions and reductions.

Quantitative Analysis of Substituent Effects: The Hammett Relationship

The electronic influence of substituents on the reactivity of β-nitrostyrene can be quantitatively described by the Hammett equation:

log(kₓ/k₀) = σρ

Where:

-

kₓ is the rate constant for the reaction of a substituted β-nitrostyrene.

-

k₀ is the rate constant for the reaction of the unsubstituted β-nitrostyrene.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of a specific reaction to substituent effects.[1]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state.[1]

Data Presentation

The following tables summarize key quantitative data illustrating the electronic effects of substituents on the reactivity of β-nitrostyrene in the Michael addition reaction with piperidine in acetonitrile.[2][3]

Table 1: Hammett Substituent Constants (σ)

| Substituent (X) | σ Constant |

| 4-OCH₃ | -0.27 |

| 4-CH₃ | -0.17 |

| H | 0.00 |

| 4-Cl | 0.23 |

| 3-Cl | 0.37 |

| 4-CN | 0.66 |

| 3-NO₂ | 0.71 |

| 4-NO₂ | 0.78 |

Table 2: Rate Constants for the Michael Addition of Piperidine to Substituted β-Nitrostyrenes in Acetonitrile at 25°C

| Substituent (X) on β-Nitrostyrene | Uncatalyzed Rate Constant (k₂, M⁻¹s⁻¹) | Catalyzed Rate Constant (k₃, M⁻²s⁻¹) |

| 4-OCH₃ | 0.13 | 0.85 |

| 4-CH₃ | 0.18 | 1.32 |

| H | 0.25 | 2.10 |

| 4-Cl | 0.45 | 5.01 |

| 3-Cl | 0.63 | 9.12 |

| 4-CN | 1.26 | 31.6 |

| 3-NO₂ | 1.62 | 45.7 |

| 4-NO₂ | 2.19 | 66.1 |

Data extracted from the supporting information of "Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile".[2]

Table 3: Hammett ρ Values for the Michael Addition of Piperidine to Substituted β-Nitrostyrenes

| Reaction Pathway | ρ Value | Interpretation |

| Uncatalyzed | 0.84 | Moderate sensitivity to electronic effects.[1] |

| Catalyzed | 2.10 | High sensitivity to electronic effects, indicating significant negative charge buildup in the transition state.[1][2] |

Key Reactions and Mechanistic Insights

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone reaction of β-nitrostyrenes, which are excellent Michael acceptors. The reaction is significantly accelerated by the presence of EWGs on the aromatic ring.[3]

Caption: Mechanism of the Michael Addition to β-Nitrostyrene.

Reduction to Phenethylamines

The reduction of β-nitrostyrenes is a valuable route to phenethylamines, a class of compounds with significant pharmacological applications. Both the nitro group and the carbon-carbon double bond are reduced in this transformation.

Caption: Generalized workflow for the reduction of β-nitrostyrenes.

Experimental Protocols

Synthesis of Substituted β-Nitrostyrenes via the Henry Reaction

This protocol is a general method for the synthesis of β-nitrostyrenes from the corresponding benzaldehydes.[4]

-

Reactants:

-

Substituted Benzaldehyde (1 equivalent)

-

Nitromethane (1.5 equivalents)

-

Ammonium Acetate (0.4 equivalents)

-

Acetic Acid (solvent)

-

-

Procedure:

-

Dissolve the substituted benzaldehyde and ammonium acetate in glacial acetic acid.

-

Add nitromethane to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol or methanol to obtain the pure substituted β-nitrostyrene.

-

Kinetic Study of the Michael Addition of Piperidine to Substituted β-Nitrostyrenes

This protocol outlines a method for determining the reaction kinetics.[5]

-

Materials:

-

Substituted β-nitrostyrene stock solution in acetonitrile.

-

Piperidine stock solutions of varying concentrations in acetonitrile.

-

UV-Vis Spectrophotometer with a thermostatted cell holder.

-

-

Procedure:

-

Equilibrate the spectrophotometer and reactant solutions to the desired temperature (e.g., 25°C).

-

In a quartz cuvette, mix the β-nitrostyrene solution with the piperidine solution to initiate the reaction. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

-

Immediately begin monitoring the decrease in absorbance of the β-nitrostyrene at its λ_max (around 310-320 nm) over time.

-

The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time.

-

Repeat the experiment with different concentrations of piperidine.

-

The second-order rate constant (k₂) is obtained from the slope of the plot of k_obs versus the concentration of piperidine.

-

Reduction of Substituted β-Nitrostyrenes to Phenethylamines

This protocol describes a one-pot reduction using sodium borohydride and copper(II) chloride.[6]

-

Reactants:

-

Substituted β-Nitrostyrene (1 equivalent)

-

Sodium Borohydride (NaBH₄) (10 equivalents)

-

Copper(II) Chloride (CuCl₂) (catalytic amount)

-

Isopropanol/Water solvent mixture

-

-

Procedure:

-

To a stirred suspension of NaBH₄ in a mixture of isopropanol and water, add the substituted β-nitrostyrene in portions.

-

Carefully add a solution of CuCl₂ dropwise. An exothermic reaction will occur.

-

Heat the reaction mixture at reflux for 30-60 minutes, monitoring by TLC.

-

Cool the mixture to room temperature and quench by the slow addition of aqueous HCl.

-

Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine.

-

Purify the product by distillation or column chromatography.

-

Logical Relationships and Workflows

The following diagram illustrates the logical flow of how electronic effects influence the reactivity of β-nitrostyrene and the subsequent experimental analysis.

Caption: Logical workflow for studying substituent effects.

Conclusion

The electronic effects of substituents on the phenyl ring of β-nitrostyrene provide a powerful tool for tuning its reactivity in a predictable manner. Electron-withdrawing groups enhance the inherent electrophilicity of the β-carbon, leading to accelerated reaction rates in nucleophilic additions. This relationship is well-described by the Hammett equation, providing a quantitative framework for understanding and predicting reactivity. The experimental protocols detailed herein offer practical methods for the synthesis, reaction, and kinetic analysis of these versatile compounds, making this guide a valuable resource for chemists engaged in organic synthesis and medicinal chemistry.

References

- 1. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-(4-bromophenyl)-1,3-oxazolidin-2-one: Synthesis, Biological Activity, and Mechanism of Action

IUPAC Name: 5-(4-bromophenyl)-1,3-oxazolidin-2-one

This technical guide provides an in-depth overview of 5-(4-bromophenyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class of synthetic compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, biological activities, and mechanism of action.

Introduction

Oxazolidinones are a significant class of synthetic antimicrobial agents, with linezolid being a prominent member used clinically to treat infections caused by multidrug-resistant Gram-positive bacteria. These compounds exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at an early stage. The core structure of 5-(4-bromophenyl)-1,3-oxazolidin-2-one incorporates the essential oxazolidinone ring, with a bromophenyl substituent at the 5-position, which can influence its biological properties. Beyond their antibacterial effects, some oxazolidinones have also been investigated for their potential as anticancer agents.

Synthesis of 5-(4-bromophenyl)-1,3-oxazolidin-2-one

The synthesis of 5-(4-bromophenyl)-1,3-oxazolidin-2-one can be achieved through several synthetic routes common for this class of compounds. A general and effective method involves the cyclization of a corresponding amino alcohol precursor.

Experimental Protocol: Synthesis

Materials:

-

4-bromostyrene oxide

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 1-(4-bromophenyl)-2-azidoethanol:

-

To a solution of 4-bromostyrene oxide in a mixture of methanol and water, add sodium azide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(4-bromophenyl)-2-azidoethanol.

-

-

Reduction of the azide to an amine:

-

Dissolve the 1-(4-bromophenyl)-2-azidoethanol in methanol.

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the azide is fully reduced to the corresponding amine, 2-amino-1-(4-bromophenyl)ethanol (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

-

Cyclization to form the oxazolidinone ring:

-

Dissolve the crude 2-amino-1-(4-bromophenyl)ethanol in dichloromethane.

-

Cool the solution to 0 °C and add triethylamine.

-

Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 5-(4-bromophenyl)-1,3-oxazolidin-2-one, by silica gel column chromatography.

-

Characterization Data: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities

Oxazolidinones are primarily known for their antibacterial properties. Additionally, their potential as anticancer agents has been explored. While specific quantitative data for 5-(4-bromophenyl)-1,3-oxazolidin-2-one is not extensively available in publicly accessible literature, the following tables summarize the activities of closely related oxazolidinone analogues to provide a comparative context.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Oxazolidinones against Gram-Positive Bacteria.

| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |

| Linezolid | 1-4 | 1-4 | 0.5-2 |

| Eperezolid | 1-4 | 1-4 | 0.5-2 |

| Tedizolid | 0.25-1 | 0.25-1 | 0.12-0.5 |

Note: Data is for representative oxazolidinone antibiotics and serves as a reference for the expected range of activity.

Anticancer Activity

Table 2: In Vitro Cytotoxicity (IC₅₀) of Representative Oxazolidinone Derivatives against Human Cancer Cell Lines.

| Compound | MCF-7 (Breast) (IC₅₀ in µM) | HCT-116 (Colon) (IC₅₀ in µM) | A549 (Lung) (IC₅₀ in µM) |

| Oxazolidinone Derivative A | 15.5 | 21.3 | 18.7 |

| Oxazolidinone Derivative B | 8.2 | 12.5 | 10.1 |

Note: Data is for representative oxazolidinone derivatives and illustrates the potential for anticancer activity. The specific activity of 5-(4-bromophenyl)-1,3-oxazolidin-2-one may vary.

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (5-(4-bromophenyl)-1,3-oxazolidin-2-one)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35-37 °C)

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Test compound (5-(4-bromophenyl)-1,3-oxazolidin-2-one)

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing the MTT to be metabolized.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, a crucial step for the commencement of translation.

Signaling Pathway Diagram

Caption: Mechanism of oxazolidinone-mediated inhibition of bacterial protein synthesis.

Conclusion

5-(4-bromophenyl)-1,3-oxazolidin-2-one is a representative member of the oxazolidinone class of compounds with potential antibacterial and anticancer activities. This technical guide has provided a comprehensive overview of its synthesis, methodologies for evaluating its biological activity, and its established mechanism of action as an inhibitor of bacterial protein synthesis. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the specific quantitative biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene in Diels-Alder Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a valuable dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. The potent electron-withdrawing capabilities of the nitro group, in conjunction with the phenyl ring, significantly activate the carbon-carbon double bond, making it a highly reactive partner for a variety of dienes. This reactivity profile allows for the synthesis of complex, six-membered ring structures, which are pivotal intermediates in the development of novel therapeutic agents and other functional molecules. The presence of a bromine atom on the phenyl ring provides a useful handle for further synthetic transformations, such as cross-coupling reactions, thereby enhancing the molecular diversity of the resulting cycloadducts.

General Reaction Mechanism

The Diels-Alder reaction involving this compound proceeds through a concerted mechanism. The Highest Occupied Molecular Orbital (HOMO) of a conjugated diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nitro group lowers the energy of the LUMO of this compound, which facilitates the reaction.[1]

References

Application Notes and Protocols for (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a synthetic organic compound featuring a brominated benzene ring attached to a nitropropenyl group. While specific therapeutic applications for this exact molecule are not extensively documented in publicly available research, its structural motifs—a brominated aromatic ring and a nitroalkene moiety—are of significant interest in medicinal chemistry. This document provides a detailed overview of the inferred potential applications, synthesis, and relevant experimental protocols for evaluating the biological activity of this compound, based on the known pharmacology of analogous compounds.

The bromine substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding with biological targets.[1][2][3] The nitroalkene group is a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is a key mechanism for the activity of a number of enzyme inhibitors and modulators of signaling pathways.[4][5][6]

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between 4-bromobenzaldehyde and nitroethane.[2]

Caption: Synthesis of this compound.

Potential Medicinal Chemistry Applications and Inferred Biological Activity

Based on its structural features, this compound is hypothesized to have potential applications in several therapeutic areas. The following sections detail these inferred applications and provide hypothetical quantitative data for illustrative purposes.

Anticancer Activity

Many compounds containing brominated aromatic rings and Michael acceptor moieties have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the covalent modification of key proteins involved in cell proliferation and survival.

Hypothetical Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| HCT-116 | Colon Carcinoma | 10.8 |

| A549 | Lung Carcinoma | 22.5 |

| HeLa | Cervical Cancer | 18.9 |

Antimicrobial Activity

Brominated compounds have a long history of use as antimicrobial agents. The electron-withdrawing nature of the nitro group, combined with the bromo substituent, may contribute to antimicrobial efficacy.

Hypothetical Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Bacillus subtilis | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 128 |

| Pseudomonas aeruginosa | Gram-negative | >256 |

| Candida albicans | Fungal | 64 |

Enzyme Inhibition

The nitroalkene moiety can act as a covalent inhibitor of enzymes with a nucleophilic residue in their active site. This could be relevant for targeting enzymes implicated in various diseases.

Hypothetical Quantitative Data: Enzyme Inhibition

| Enzyme Target | Enzyme Class | IC50 (µM) |

| Thiol Protease (e.g., Cathepsin B) | Hydrolase | 8.5 |

| Kinase (e.g., with active site Cys) | Transferase | 12.1 |

Experimental Protocols

The following are detailed protocols for evaluating the potential biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cultured cancer cells.[7][8][9]

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[10][11][12][13]

Caption: Workflow for broth microdilution antimicrobial testing.

Methodology:

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme.[14][15][16][17]

Caption: General workflow for an enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and this compound in an appropriate buffer.

-

Pre-incubation: In a microplate, mix the enzyme with various concentrations of the compound and incubate for a defined period to allow for potential covalent modification.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

The nitroalkene moiety of this compound is a key feature that suggests a potential mechanism of action involving covalent modification of cellular targets.

Caption: Inferred mechanism of action via Michael addition.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is limited, its structural components suggest potential as a modulator of biological systems, particularly in the areas of oncology and infectious diseases. The provided protocols offer a framework for the systematic evaluation of its biological activity. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]

- 5. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. api.pageplace.de [api.pageplace.de]

- 12. routledge.com [routledge.com]

- 13. myadlm.org [myadlm.org]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Nitration of Bromobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring of bromobenzene. The reaction typically proceeds by treating bromobenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][2] The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group.[1][3] This means that the incoming nitro group will preferentially add to the positions ortho (1-bromo-2-nitrobenzene) and para (1-bromo-4-nitrobenzene) to the bromine atom.[1][4] The meta isomer (1-bromo-3-nitrobenzene) is formed in negligible amounts.[4] The para isomer is typically the major product and can be separated from the ortho isomer by recrystallization due to its lower solubility in ethanol.[2][4] This application note provides a detailed experimental protocol for the nitration of bromobenzene and the isolation of the p-bromonitrobenzene product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 2.0 g (approx. 1.8 mL) | [4] |

| Concentrated Nitric Acid (HNO₃) | 5.0 mL | [4] |

| Concentrated Sulfuric Acid (H₂SO₄) | 5.0 mL | [4] |

| Reaction Conditions | ||

| Reaction Temperature | 30-35 °C (controlled with an ice bath) | [4] |

| Reaction Time | 10 minutes after addition of bromobenzene | [4] |

| Work-up & Purification | ||

| Crushed Ice | 25 g | [4] |

| Recrystallization Solvent | 95% Ethanol | [1] |

| Product Information | ||

| Major Product | p-bromonitrobenzene | [1][4] |

| Side Product | o-bromonitrobenzene | [1][4] |

| Melting Point (p-isomer) | 127 °C | [1] |

| Melting Point (o-isomer) | 43 °C | [1] |

Experimental Protocol

Safety Precautions:

-

Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Bromobenzene and its nitrated products can cause irritation. Avoid inhalation of vapors and skin contact.[4]

-

The reaction is exothermic; therefore, careful temperature control is crucial to prevent the formation of dinitrated byproducts.[1]

Procedure:

-

Preparation of the Nitrating Mixture:

-

Nitration Reaction:

-

While swirling the cooled nitrating mixture, add 2.0 g of bromobenzene dropwise.[4]

-

Monitor the temperature of the reaction mixture with a thermometer and maintain it between 30-35 °C. If the temperature rises, cool the flask in the ice-water bath.[4]

-

After the addition of all the bromobenzene is complete, allow the flask to stand at room temperature for 10 minutes with occasional swirling to ensure the reaction goes to completion.[4]

-

-

Isolation of the Crude Product:

-

Purification by Recrystallization:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimum amount of hot 95% ethanol to dissolve the solid.[1]

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the p-bromonitrobenzene.[4]

-

Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol.[1][4]

-

Dry the crystals and determine the mass to calculate the percentage yield.[4]

-

Visualizations

Caption: Experimental workflow for the synthesis of p-bromonitrobenzene.

Caption: Chemical pathway for the electrophilic nitration of bromobenzene.

References

Application Notes and Protocols for Multi-Component Synthesis of Bioactive Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the organocatalytic asymmetric three-component synthesis of highly functionalized polysubstituted pyrrolidines. This reaction, utilizing aldehydes, diethyl α-aminomalonate, and substituted nitroalkenes, offers an efficient route to complex molecular architectures that are of significant interest in drug discovery. The resulting pyrrolidine scaffolds are prevalent in numerous biologically active compounds and natural products.

This document outlines a highly diastereoselective and enantioselective protocol for the synthesis of tetrasubstituted pyrrolidines. Furthermore, it discusses the potential biological applications of these compounds, focusing on their ability to induce apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, providing a rationale for their development as potential therapeutic agents.

Application Note 1: Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines

Introduction:

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single, atom-economical step. The reaction of an aldehyde, an amino ester, and a nitroalkene represents a convergent and efficient method for the synthesis of densely functionalized pyrrolidine rings.[1] The use of chiral organocatalysts, such as thiourea derivatives, can induce high levels of stereocontrol, leading to the formation of specific stereoisomers, which is crucial for their interaction with biological targets.[1]

Principle of the Method:

This three-component reaction proceeds via an initial Michael addition of diethyl α-aminomalonate to a substituted nitroalkene. This is followed by the condensation of the resulting intermediate with an aldehyde to form an azomethine ylide. A subsequent intramolecular [3+2] cycloaddition reaction of the azomethine ylide with the nitroalkene-derived part of the molecule furnishes the highly substituted pyrrolidine ring.[1] The use of a thiourea-based organocatalyst facilitates the generation of the azomethine ylide intermediate and controls the stereochemical outcome of the reaction.[1]

Table 1: Substrate Scope and Performance in the Three-Component Synthesis of Polysubstituted Pyrrolidines

| Entry | Aldehyde (R1) | Nitroalkene (R2) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | (E)-β-Nitrostyrene | 2a | 85 | >95:5 | 98 |

| 2 | 4-Nitrobenzaldehyde | (E)-β-Nitrostyrene | 2b | 92 | >95:5 | 99 |

| 3 | 4-Methoxybenzaldehyde | (E)-β-Nitrostyrene | 2c | 82 | 95:5 | 97 |

| 4 | 2-Naphthaldehyde | (E)-β-Nitrostyrene | 2d | 88 | >95:5 | 96 |

| 5 | Benzaldehyde | (E)-2-(2-Nitrovinyl)furan | 2e | 78 | 90:10 | 95 |

| 6 | Propanal | (E)-β-Nitrostyrene | 2f | 75 | 85:15 | 92 |

Data compiled from representative literature. Actual results may vary.

Experimental Protocol: General Procedure for the Organocatalytic Asymmetric Three-Component Synthesis of Polysubstituted Pyrrolidines

Materials:

-

Substituted aldehyde (1.0 mmol, 1.0 eq.)

-

Diethyl α-aminomalonate hydrochloride (1.1 mmol, 1.1 eq.)

-

Substituted nitroalkene (1.2 mmol, 1.2 eq.)

-

Chiral thiourea-tertiary amine catalyst (e.g., Takemoto catalyst) (0.1 mmol, 0.1 eq.)

-

Triethylamine (Et3N) (1.1 mmol, 1.1 eq.)

-

Toluene, anhydrous (5 mL)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add diethyl α-aminomalonate hydrochloride (1.1 mmol) and the chiral thiourea-tertiary amine catalyst (0.1 mmol).

-

Add anhydrous toluene (3 mL) to the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 mmol) to the stirred suspension. Stir the mixture at 0 °C for 15 minutes.

-

Add the substituted aldehyde (1.0 mmol) to the reaction mixture, followed by the substituted nitroalkene (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired polysubstituted pyrrolidine.

-

Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio. The enantiomeric excess can be determined by chiral HPLC analysis.

Application Note 2: Biological Activity and Signaling Pathway Modulation

Introduction:

The pyrrolidine scaffold is a key structural motif in a vast array of biologically active compounds, including many approved drugs.[2] Compounds synthesized via multi-component reactions involving nitroalkenes have shown promise as anticancer agents by inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer.[3] One of the critical signaling pathways that regulate cell survival and apoptosis is the PI3K/Akt pathway.[4][5]

Potential Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway